Ohioensin-A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ohioensin-A is a natural product found in Polytrichum pallidisetum and Polytrichastrum alpinum with data available.

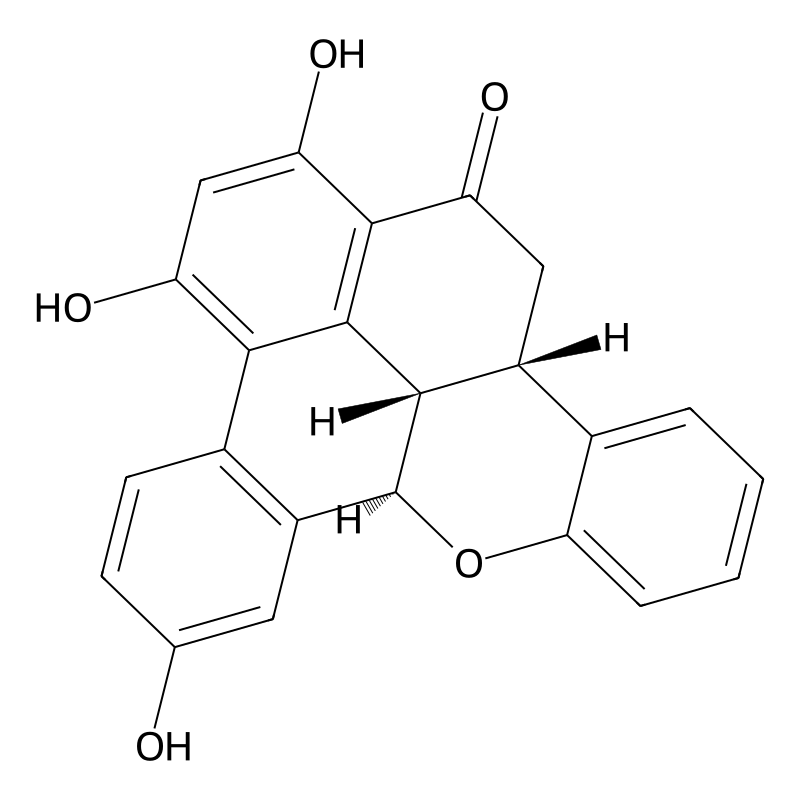

Ohioensin-A is a novel compound classified as a benzonaphthoxanthenone, isolated from the moss Polytrichum ohioense. This compound exhibits a complex polycyclic structure, which contributes to its unique chemical properties and biological activities. Ohioensin-A has garnered interest for its potential therapeutic applications, particularly in the fields of cancer treatment and inflammation modulation.

- Oxidation: Ohioensin-A can undergo oxidation reactions, which involve the transfer of electrons and can lead to the formation of free radicals.

- Reduction: The compound can also participate in reduction reactions, where it gains electrons, potentially altering its reactivity and biological activity.

- Substitution Reactions: Ohioensin-A may engage in substitution reactions, where functional groups are replaced by other atoms or groups, affecting its pharmacological properties .

Ohioensin-A has demonstrated significant biological activities, including:

- Antioxidant Activity: In vitro studies have shown that Ohioensin-A exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress .

- Cytotoxic Effects: The compound has shown cytotoxicity against various cancer cell lines, including lung carcinoma and breast adenocarcinoma. This suggests potential applications in cancer therapy .

- Anti-inflammatory Properties: Ohioensin-A inhibits the expression of adhesion molecules in vascular smooth muscle cells, which is crucial for inflammatory responses. It operates through pathways involving tumor necrosis factor-alpha and nuclear factor-kappa B .

The synthesis of Ohioensin-A typically involves extraction from natural sources followed by purification processes. The primary method includes:

- Extraction: The compound is extracted from the moss Polytrichum ohioense using ethanol or methanol.

- Chromatographic Techniques: Various chromatographic methods such as high-performance liquid chromatography (HPLC) are employed to isolate and purify Ohioensin-A from the crude extract .

- Characterization: Spectroscopic techniques (e.g., mass spectrometry and nuclear magnetic resonance) are utilized to confirm the structure and purity of the isolated compound .

Ohioensin-A holds promise for various applications:

- Pharmaceutical Development: Due to its cytotoxicity against cancer cells and antioxidant properties, Ohioensin-A is being investigated for development into therapeutic agents for cancer treatment and as anti-inflammatory drugs .

- Nutraceuticals: Its antioxidant capabilities suggest potential use in dietary supplements aimed at reducing oxidative stress.

Research on Ohioensin-A's interactions indicates:

- Protein Tyrosine Phosphatase Inhibition: Ohioensin-A has been identified as an inhibitor of protein tyrosine phosphatase 1B, which is relevant for metabolic regulation and cancer progression .

- Cell Adhesion Modulation: Studies show that Ohioensin-A can suppress TNF-alpha-induced adhesion molecule expression in vascular smooth muscle cells, indicating its role in managing inflammation-related conditions .

Ohioensin-A shares structural similarities with other compounds derived from natural sources. Here are some comparable compounds:

| Compound Name | Source | Biological Activity |

|---|---|---|

| Ohioensin-B | Polytrichum ohioense | Antioxidant, cytotoxic |

| Ohioensin-C | Polytrichum ohioense | Antioxidant, protein tyrosine phosphatase inhibitor |

| Ohioensin-F | Polytrichastrum alpinum | Antioxidant, anti-inflammatory |

| Ohioensin-G | Polytrichastrum alpinum | Cytotoxic against cancer cell lines |

Uniqueness of Ohioensin-A

Ohioensin-A is distinguished by its specific structural features that contribute to its unique biological activities. While other ohioensins exhibit similar antioxidant and cytotoxic properties, the distinct mechanisms of action and pathways influenced by Ohioensin-A highlight its potential as a targeted therapeutic agent.

Ohioensin-A belongs to the hydroxyisoflavan subgroup of isoflavonoids, a class of phenolic compounds derived from the phenylpropanoid pathway. Isoflavonoids are structurally distinct from flavonoids due to the positioning of the B-ring (3-position in isoflavonoids vs. 2-position in flavonoids). As a hydroxyisoflavan, Ohioensin-A features three hydroxyl groups and a dihydrobenzopyran core with additional fused aromatic rings.

Table 1: Phytochemical Classification of Ohioensin-A

| Category | Specific Affiliation | Key Structural Features |

|---|---|---|

| Phenylpropanoids | Isoflavonoids | 3-Phenyl-3,4-dihydro-2H-1-benzopyran core |

| Subclass | Hydroxyisoflavans | Multiple hydroxyl substituents |

| Extended Family | Benzonaphthoxanthenones | Polycyclic aromatic framework (see §1.2) |

This classification aligns with its isolation from bryophytes (mosses), which are known for producing complex polycyclic aromatic compounds like benzonaphthoxanthenones and bisbibenzyls.

Structural Relationship to Benzonaphthoxanthenones

Ohioensin-A is a benzonaphthoxanthenone, a rare scaffold characterized by a benzo[c]naphtho[2,1,8-mna]xanthene core. This structure consists of six fused aromatic rings with oxygen-containing functional groups, including hydroxyls and a ketone. The benzonaphthoxanthenone class is distinct from simpler flavonoids due to its tricyclic system and additional fused rings, which confer enhanced bioactivity.

Key Structural Elements of Ohioensin-A

- Core framework: Benzo[c]naphtho[2,1,8-mna]xanthene

- Substituents:

This scaffold is shared with other ohioensins (e.g., C, D, F, G) and communins, though substituent patterns differentiate them.

Hydroxyisoflavan Derivative Classification

As a hydroxyisoflavan, Ohioensin-A is characterized by a 3-phenyl-3,4-dihydro-2H-1-benzopyran backbone with additional hydroxylations. This classification places it alongside simpler isoflavans like equol and daidzein but distinguishes it through its polycyclic aromatic extensions.

Comparative Features of Hydroxyisoflavans

| Compound | Core Structure | Additional Rings | Hydroxyl Groups |

|---|---|---|---|

| Ohioensin-A | 3-Phenyl-3,4-dihydro-2H-1-benzopyran | Benzonaphthoxanthenone | 3 |

| Daidzein | 3-Phenyl-2,3-dihydro-2H-1-benzopyran | None | 2 |

| Genistein | 3-Phenyl-2,3-dihydro-2H-1-benzopyran | None | 3 |

The extended aromatic system in Ohioensin-A enhances its molecular planarity and potential for π-π interactions, which may influence its biological activity.

Comparative Nomenclature in Bryophyte Metabolites

Ohioensin-A is named for its discovery in Polytrichum ohioense and shares nomenclature conventions with other bryophyte-derived benzonaphthoxanthenones. Bryophytes produce diverse secondary metabolites, including:

- Bisbibenzyls: Marchantins, riccardins (liverworts).

- Benzonaphthoxanthenones: Ohioensins, communins (mosses).

- Anthocyanins: Rarely reported in bryophytes.

Table 2: Nomenclature Patterns in Bryophyte Metabolites

| Compound Class | Typical Suffixes/Prefixes | Example Compounds |

|---|---|---|

| Benzonaphthoxanthenones | "-ohioensin", "-communin" | Ohioensin-A, Communin B |

| Bisbibenzyls | "-marchantin", "-riccardin" | Marchantin A, Riccardin C |

| Flavonoids | "-flavone", "-flavanone" | Quercetin derivatives |

This naming reflects taxonomic origin (e.g., Polytrichum) and structural novelty.

Ohioensin-A represents a significant phytochemical discovery in the field of natural product chemistry, belonging to the rare class of benzonaphthoxanthenones [1] [2]. This compound has garnered scientific interest due to its unique structural characteristics and its limited distribution in nature, being found exclusively in specific moss species of the Polytrichaceae family [3]. The molecular formula of Ohioensin-A is C23H16O5 with a molecular weight of 372.376 g/mol, making it a relatively complex polycyclic compound with distinctive chemical properties [1] [4].

Natural Sources and Distribution

Ohioensin-A has a restricted natural distribution, being isolated primarily from moss species belonging to the genus Polytrichum and closely related genera [5]. The compound was first discovered and isolated from Polytrichum ohioense, from which it derives its name [6]. Subsequent research has identified its presence in other closely related moss species, establishing a pattern of distribution that appears to be limited to specific taxonomic groups within the Polytrichaceae family [7].

Polytrichum spp. Mosses (P. pallidisetum, P. ohioense, P. alpinum)

Polytrichum ohioense (historically known as Polytrichastrum ohioense) represents the original source from which Ohioensin-A was first isolated and characterized [5] [6]. This moss species is a wiry, robust acrocarp (cushion moss) commonly found on the ground in open woods and clearings in wooded areas across North America [5]. The species displays characteristic features of the Polytrichaceae family, including leaves several cell layers thick with the upper part covered with longitudinal ribbon-like bands of cells called lamellae [5].

Polytrichum pallidisetum has also been identified as a significant source of Ohioensin-A [8]. This species is characteristically associated with spruce-fir forests and areas formerly occupied by boreal coniferous forest, now occupied by mixed forests of the Northern Hardwoods type [34]. It generally grows on soil or over rocks, with lanceolate leaves toothed along the margins [39]. Unlike other Polytrichum species, the margins are not rolled or folded over, and the capsules are distinctly four-sided [39].

Polytrichastrum alpinum (formerly classified within Polytrichum) represents the third major source of Ohioensin-A [14]. This species has a more extensive geographical distribution, including Antarctic regions, where it has developed specific adaptations to extreme environmental conditions [14] [17]. Research has shown that Ohioensins F and G, compounds structurally related to Ohioensin-A, have also been isolated from this Antarctic moss species [14].

Antarctic and Boreal Ecosystem Adaptations

The presence of Ohioensin-A in moss species adapted to both Antarctic and boreal ecosystems suggests a potential role in environmental adaptation mechanisms [8] [22]. Antarctic mosses face extreme environmental challenges including freezing temperatures, prolonged drought, and intense ultraviolet radiation [22]. Despite these harsh conditions, these plants exhibit active growth during brief summer seasons, demonstrating remarkable resilience [22].

Recent research on Antarctic moss species has revealed that they adapt to extreme conditions through various physiological mechanisms, including increased expression of genes related to lipid metabolism and accumulation of unsaturated fatty acids [22]. These adaptations help maintain membrane fluidity and cellular function in cold environments where membranes might otherwise become rigid [22]. While the specific role of Ohioensin-A in these adaptation processes has not been fully elucidated, its presence in Antarctic moss species suggests potential involvement in stress response mechanisms [14] [22].

In boreal ecosystems, Polytrichum species containing Ohioensin-A demonstrate adaptations to seasonal temperature variations, acidic soil conditions, and specific light regimes [29] [34]. The compound's consistent presence across moss species in these diverse but challenging environments indicates a possible functional role in environmental adaptation or stress response [13] [29].

Isolation and Purification Protocols

The isolation and purification of Ohioensin-A follows specific protocols developed for extracting complex natural products from plant materials [4] [7]. The general methodology involves several sequential steps designed to separate the target compound from the complex matrix of other plant constituents [21] [27].

The initial isolation of Ohioensin-A from Polytrichum ohioense was achieved through a process that began with ethanol extraction of the plant material [4]. Following the initial extraction, the compound was isolated through solvent partitioning and silica gel chromatography using chloroform-methanol (97:3) as the mobile phase [4]. This process yielded Ohioensin-A as yellow needles with specific physical properties including a melting point of 274-275°C (with decomposition) and an optical rotation [α]D25 of +37° (c 0.1, methanol) [4].

More recent isolation protocols have employed advanced chromatographic techniques. For instance, the isolation of Ohioensin-A from Polytrichum formosum involved a multi-step process beginning with extraction using 70% ethanol in water [21] [27]. The extraction process typically involves:

- Collection and preparation of plant material (drying and powdering) [21]

- Extraction with appropriate solvents (commonly 70-95% ethanol) [21] [27]

- Solvent partitioning to concentrate the compound (often using ethyl acetate) [21]

- Chromatographic separation using techniques such as preparative liquid chromatography [21]

A detailed isolation protocol used in recent studies involves:

- Extraction of dried and powdered plant material (1:10 g/mL of dry weight to solvent ratio) with 70% ethanol in water [27]

- Ultrasound bath treatment at 40°C for 30 minutes followed by 24-hour agitation [7]

- Concentration of the extract under vacuum at 40°C [7]

- Partitioning of the crude extract in distilled water and ethyl acetate to remove more polar compounds [7]

- Separation using preparative liquid chromatography with a C18 column [7] [21]

- Purification using a gradient mobile phase of water containing 0.1% formic acid and pure acetonitrile [7] [21]

This protocol has yielded Ohioensin-A with a purity of >95% as determined by UV analysis at 270 nm [7] [21].

Structural Elucidation

The structural elucidation of Ohioensin-A represents a significant achievement in natural product chemistry, revealing a novel polycyclic skeleton previously unknown in nature [6] [18]. The complete structure and relative stereochemistry of Ohioensin-A were established through a combination of spectroscopic analyses, chemical correlation studies, and X-ray diffraction [24].

Ohioensin-A contains the novel polycyclic skeleton of (7bβ,12bα,14cα)-7b,12b,13,14c-tetrahydro-14H-benzo[c]naphtho[2,1,8-mna]xanthen-14-one [24]. This complex structure features a benzonaphthoxanthenone core with specific stereochemistry at key positions [3] [6].

The spectroscopic data that contributed to the structural elucidation of Ohioensin-A includes:

Infrared (IR) spectroscopy: Revealed bands at 3500-2500 (OH, broad), 1620 (C=O), 1600, and 1570 (aromatic ring) cm-1, indicating the presence of intramolecularly hydrogen-bonded hydroxyl and conjugated carbonyl functions [4].

Ultraviolet (UV) spectroscopy: Showed absorption bands at 272.5 and 361.0 nm, which exhibited a bathochromic shift upon adding AlCl3, suggesting the presence of a phenolic hydroxyl group in the vicinity of a keto function [4].

Mass spectrometry: Electron impact mass spectrometry (EIMS) showed a significant fragment at m/z 354 resulting from the loss of water from the stable molecular ion [4]. This fragmentation pattern provided important structural insights.

Carbon-13 Nuclear Magnetic Resonance (13C NMR): Analysis established the presence of one carbonyl, one methylene, 11 methine (eight aromatic), and ten aromatic quaternary carbons, supporting a polycyclic skeleton with highly aromatic character [4].

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques played a crucial role in elucidating the complete structure of Ohioensin-A [24] [31]. These advanced spectroscopic methods allowed researchers to establish the connectivity between different atoms and determine the three-dimensional arrangement of the molecule [24] [25].

Key 2D NMR techniques employed in the structural elucidation of Ohioensin-A included:

Correlation Spectroscopy (COSY): This technique helped establish the connectivity between adjacent protons in the molecule, providing information about the spin-spin coupling network [31].

Heteronuclear Multiple Quantum Coherence (HMQC): This method allowed for the correlation of protons with their directly attached carbon atoms, helping to assign the carbon signals in the 13C NMR spectrum [31].

Heteronuclear Multiple Bond Correlation (HMBC): This technique provided information about long-range coupling between protons and carbons (typically 2-3 bonds away), which was crucial for establishing the connectivity of quaternary carbons and confirming the overall carbon framework [31].

Nuclear Overhauser Effect Spectroscopy (NOESY): This method provided information about the spatial proximity of protons, which was essential for determining the three-dimensional structure and relative stereochemistry of the molecule [25] [31].

The combined data from these 2D NMR experiments, along with other spectroscopic techniques and X-ray crystallography, allowed researchers to establish the complete structure of Ohioensin-A as a novel benzonaphthoxanthenone with specific stereochemistry [24] [25]. The structure features a complex polycyclic system with three hydroxyl groups at positions 1, 3, and 6, and a carbonyl group at position 14, creating a unique molecular architecture not previously observed in natural products [3] [6].

Table 1: Physical and Chemical Properties of Ohioensin-A

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C23H16O5 | [1] [2] |

| Molecular Weight | 372.376 g/mol | [1] [2] |

| Appearance | Yellow needles (from CHCl3-MeOH) | [4] |

| Melting Point | 274-275°C (decomposition) | [4] |

| Optical Rotation | [α]D25 +37° (c 0.1, MeOH) | [4] |

| UV Absorption Maxima | 272.5 and 361.0 nm | [4] |

| IR Bands | 3500-2500, 1620, 1600, 1570 cm-1 | [4] |

| IUPAC Name | (1R,15S,23S)-4,9,11-trihydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one | [2] [3] |

| InChI Key | DBGJQYIYUBGFLT-GQIHDASDSA-N | [2] [6] |

Table 2: Spectroscopic Data for Ohioensin-A

| Spectroscopic Method | Key Observations | Structural Implications | |

|---|---|---|---|

| IR Spectroscopy | Bands at 3500-2500 (OH, br), 1620 (C=O), 1600 and 1570 (aromatic) cm-1 | Presence of hydrogen-bonded hydroxyl and conjugated carbonyl functions | [4] |

| UV Spectroscopy | Absorption at 272.5 and 361.0 nm; bathochromic shift with AlCl3 | Phenolic hydroxyl group near a keto function | [4] |

| Mass Spectrometry | Significant fragment at m/z 354 (loss of water from molecular ion) | Carbonyl carbon linked to aliphatic carbon with hydrogen | [4] |

| 13C NMR | One carbonyl, one methylene, 11 methine (8 aromatic), 10 aromatic quaternary carbons | Polycyclic skeleton with highly aromatic character | [4] [31] |

| 2D NMR (COSY, HMBC, NOESY) | Complex correlation patterns establishing connectivity and stereochemistry | Complete structural elucidation of the benzonaphthoxanthenone skeleton | [24] [31] |